3,4-Dihydro-benzo[1,4]oxazin-2-one
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Overview
Description
3,4-Dihydro-benzo[1,4]oxazin-2-one is a chemical compound that has been studied for its potential applications in various fields. It has been synthesized through a two-step synthetic protocol . The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .
Synthesis Analysis
The synthesis of 3,4-Dihydro-benzo[1,4]oxazin-2-one involves a one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Additionally, a robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-benzo[1,4]oxazin-2-one was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Chemical Reactions Analysis
The formation of 3,4-Dihydro-benzo[1,4]oxazin-2-one correlates with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Anticancer Agents
Green Synthesis of Derivatives
Pharmaceutically Relevant Benzoxazine-2-ones
Tricyclic Fused Benzoxazinyl-Oxazolidinones
Visible-Light-Accelerated Amination
Mechanism of Action
Target of Action
The primary targets of 3,4-Dihydro-benzo[1,4]oxazin-2-one are Gram-positive and Gram-negative bacteria . This compound has shown potent antimicrobial activity against these bacteria, making it a potential candidate for the development of new antimicrobial agents .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . The presence of a fluorine atom in the compound plays an important role in enhancing its antimicrobial properties .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their inhibition .
Result of Action
The result of the action of 3,4-Dihydro-benzo[1,4]oxazin-2-one is the inhibition of bacterial growth. The compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for the development of new antimicrobial agents.
Action Environment
The action of 3,4-Dihydro-benzo[1,4]oxazin-2-one can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound enhances its antimicrobial properties . .
properties
IUPAC Name |
3,4-dihydro-1,4-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBUTMYDZLUVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-benzo[1,4]oxazin-2-one |
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